molecular formula C9H2F4N2 B3091103 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile CAS No. 121623-97-0

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile

Cat. No.: B3091103
CAS No.: 121623-97-0
M. Wt: 214.12 g/mol
InChI Key: UUZLADCDKJUECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile is an organic compound characterized by the presence of a cyanomethyl group and four fluorine atoms attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical cyanomethylation, which can be achieved under mild conditions without the need for cyanide or strong bases . This process involves the generation of radicals from various functional groups, which then react with a cyanomethylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical cyanomethylation processes, utilizing photoredox catalysis or non-catalytic conditions to ensure efficient and scalable synthesis. The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile exerts its effects is primarily through its ability to participate in radical and coupling reactions. The presence of the cyanomethyl group and fluorine atoms influences the reactivity and stability of the compound, allowing it to act as an effective intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyanomethyl)benzonitrile: Lacks the fluorine atoms, resulting in different reactivity and properties.

    2,3,5,6-Tetrafluorobenzonitrile: Lacks the cyanomethyl group, limiting its applications in certain reactions.

    4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzamide: Contains an amide group instead of a nitrile, affecting its chemical behavior.

Uniqueness

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile is unique due to the combination of the cyanomethyl group and multiple fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly valuable in synthetic chemistry and materials science, where specific reactivity and stability are required.

Properties

IUPAC Name

4-(cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F4N2/c10-6-4(1-2-14)7(11)9(13)5(3-15)8(6)12/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZLADCDKJUECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=C(C(=C1F)F)C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Reactant of Route 6
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.